REACTION_SMILES
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[Cl:1][c:2]1[n:3][c:4]([CH3:14])[cH:5][c:6]([Cl:13])[c:7]1[C:8](=[O:9])[O:10][CH2:11][CH3:12].[Na+:16].[OH-:15].[OH2:22].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[Cl:1][c:2]1[n:3][c:4]([CH3:14])[cH:5][c:6]([Cl:13])[c:7]1[C:8](=[O:9])[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c(Cl)cc(C)nc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1cc(Cl)c(C(=O)O)c(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |